Vanillin

Übersicht

Beschreibung

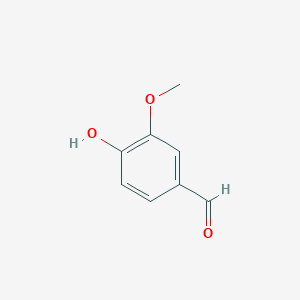

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde widely recognized for its role as a flavoring agent in food, beverages, and perfumes, as well as its applications in pharmaceuticals . It is obtained through natural extraction from Vanilla planifolia pods, semi-synthesis (e.g., from lignin or ferulic acid), or full chemical synthesis (e.g., from guaiacol) . Structurally, this compound contains reactive aldehyde and phenolic hydroxyl groups, enabling its use as a precursor for synthesizing α,β-unsaturated ketones, polymers, and bioactive derivatives . Despite its broad utility, this compound faces limitations in therapeutic applications due to rapid metabolism and low potency, prompting the development of derivatives with enhanced properties .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Vanillin unterliegt verschiedenen chemischen Reaktionen:

Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat zu Vanillinsäure oxidiert werden.

Reduktion: Reduktion von this compound kann Vanillylalkohol ergeben.

Substitution: this compound kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Salpetersäure für die Nitrierung, Brom für die Bromierung.

Hauptprodukte:

Vanillinsäure: Durch Oxidation gebildet.

Vanillylalkohol: Durch Reduktion gebildet.

Nitrothis compound: Durch Nitrierung gebildet.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Vanillin has been studied for its neuroprotective properties. Research indicates that it can inhibit oxidative stress and inflammation in neuronal cells. For instance:

- In vitro studies demonstrated that this compound protects HT22 cell lines from oxidative damage by restoring oxidative balance and inhibiting acetylcholinesterase activity .

- In vivo studies in rats showed that this compound ameliorates brain infarct volume and edema, reduces apoptosis, and enhances neurofunctional development following ischemic injury .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens:

- It has been shown to reduce the growth of bacteria such as E. coli and Xanthomonas oryzae, acting by damaging cell membranes and inhibiting biofilm formation .

- Additionally, this compound demonstrates fungistatic effects against fungal strains like Alternaria and Cryptococcus neoformans by inducing mitochondrial dysfunction .

Health Benefits

This compound has been explored for its potential health benefits:

- In clinical trials, it was found to reduce sickle cell hemoglobin polymerization, improving oxygen affinity in red blood cells .

- Studies also suggest this compound may have analgesic effects, selectively decreasing visceral inflammatory pain in animal models .

Food and Beverage Industry

This compound is predominantly recognized for its flavoring properties:

- It is extensively used in the food industry, particularly in desserts, chocolates, baked goods, and beverages, accounting for approximately 75% of its market usage .

- This compound not only enhances flavor but also acts as an antioxidant and antimicrobial agent, improving food preservation by preventing spoilage from yeast and mold .

Pharmaceutical Applications

In pharmaceuticals, this compound serves multiple roles:

- It is utilized in formulations for various conditions such as Parkinson’s disease and hypertension due to its therapeutic properties .

- This compound has also been identified as a flavoring agent to mask the bitterness of medications, improving patient compliance, especially in pediatric formulations .

Agricultural Uses

This compound finds applications in agriculture as well:

- It is used as an appetent in animal feed, enhancing palatability for livestock including poultry and cattle .

- Its presence can support growth by improving feed intake due to its appealing aroma.

Industrial Applications

Beyond food and pharmaceuticals, this compound's versatility extends to various industrial applications:

- It acts as a building block in the production of bioplastics and resins due to its functional groups (aldehyde, hydroxyl) .

- This compound is also employed in cosmetic formulations for its fragrance-enhancing properties, contributing to products like soaps and lotions .

Data Summary Table

| Application Area | Specific Use Cases | Key Benefits/Properties |

|---|---|---|

| Neuroprotection | Ischemic injury models | Reduces oxidative stress; promotes neuronal health |

| Antimicrobial | Food preservation | Inhibits bacterial growth; prevents spoilage |

| Food & Beverage | Flavoring agent | Enhances taste; widely used in desserts & beverages |

| Pharmaceuticals | Drug formulation | Masks bitterness; therapeutic effects |

| Agriculture | Animal feed | Improves palatability; supports growth |

| Industrial | Bioplastics & cosmetics | Eco-friendly alternatives; enhances fragrance |

Wirkmechanismus

Vanillin is often compared with other phenolic aldehydes:

Ethylthis compound: Similar to this compound but has an ethoxy group instead of a methoxy group.

Anisaldehyde: Another phenolic aldehyde with a similar structure but different functional groups, leading to different properties and uses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

p-Hydroxybenzaldehyde

- Structure : Lacks the 3-methoxy group present in vanillin.

- Source : Derived from p-coumaric acid via enzymatic chain shortening .

- Role : A precursor in this compound biosynthesis; requires hydroxylation and methylation to form this compound glucoside .

- Bioactivity : Less studied than this compound but shares antioxidant properties.

Syringaldehyde

- Structure : 4-hydroxy-3,5-dimethoxybenzaldehyde (additional methoxy group at C5).

- Source : Co-produced with this compound during lignin oxidation .

- Applications : Used in fine chemicals; structurally similar but more thermally stable than this compound .

Eugenol and Guaiacol

- Eugenol: 4-allyl-2-methoxyphenol (allyl group instead of aldehyde).

- Guaiacol: 2-methoxyphenol (lacks aldehyde and C4 hydroxyl groups).

- Role : Guaiacol is a key precursor in this compound synthesis. Both contribute to aroma profiles in wood-toasting processes but exhibit distinct release kinetics compared to this compound .

This compound Derivatives with Enhanced Bioactivity

Derivatives are often synthesized to improve pharmacokinetics, stability, or target specificity. Key examples include:

Feruloyl Methane (Vanillinacetone)

- Synthesis : Aldol condensation product of this compound and acetone .

- Bioactivity : Exhibits curcumin-like properties, including anti-inflammatory, antioxidant, and immune-boosting effects .

Vanillic Dimers (Compounds 1a–c)

- Synthesis : Oxidative coupling of this compound derivatives .

- Bioactivity : Superior antioxidant capacity compared to this compound, particularly in lipid peroxidation inhibition .

Resorcinarene Derivative (Resvan)

- Structure: Macrocyclic derivative of this compound and resorcinol .

- Bioactivity : Enhanced anti-Toxoplasma and antioxidant activities compared to this compound .

4-Formyl-2-Methoxyphenyl Benzoate

5-HMF Derivatives

- Modification : Derived from 5-hydroxymethylfurfural (5-HMF), a more potent antisickling agent than this compound.

- Advantage : Improved pharmacokinetics and reduced metabolic instability compared to this compound .

IPM711 (this compound-Imidazole Hybrid)

- Activity : Inhibits colorectal cancer (CRC) cell proliferation and metastasis via Wnt/β-catenin pathway modulation, outperforming this compound in efficacy and safety .

Co-Occurring Compounds in Industrial Production

During lignin-derived this compound synthesis, structurally similar byproducts like acetovanillone (lacking the aldehyde group) and syringaldehyde are formed, complicating purification .

Comparative Data Table

Biologische Aktivität

Vanillin, a phenolic compound primarily known for its flavoring properties, has garnered significant attention in recent years due to its diverse biological activities. These include antioxidant, anti-inflammatory, antibacterial, and neuroprotective effects. This article provides a comprehensive overview of the biological activities of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound (C₈H₈O₃) is an organic compound that consists of a benzene ring with an aldehyde and a hydroxyl group. Its structure contributes to its reactivity and biological activity.

Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that this compound can scavenge free radicals and reduce lipid peroxidation.

- Mechanism : this compound inhibits lipid peroxidation by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) while reducing malondialdehyde (MDA) levels in various models, including rat spinal cord injury models .

Table 1: Antioxidant Activity of this compound

| Study | Model | Key Findings |

|---|---|---|

| Ahmmad et al. (2023) | In vitro | AChE inhibitory activity IC₅₀ = 84.66 µg/mL; strong free radical scavenging ability |

| Chen et al. (2023) | Rat model | Reduced MDA levels; restored SOD and CAT activities |

Anti-inflammatory Effects

This compound has been shown to exert significant anti-inflammatory effects in various experimental models. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

- Mechanism : this compound reduces levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), IL-1β, and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .

Table 2: Anti-inflammatory Activity of this compound

| Study | Model | Key Findings |

|---|---|---|

| Yan et al. (2023) | In vivo (PD model) | Improved motor dysfunction; suppressed dopaminergic neuron degeneration |

| Guo et al. (2019) | Mastitis model | Inhibited inflammatory response in LPS-induced mastitis |

Antibacterial Activity

This compound demonstrates notable antibacterial activity against various pathogenic bacteria, including E. coli and S. aureus.

- Mechanism : The minimum inhibitory concentration (MIC) values indicate that this compound disrupts bacterial cell membranes and inhibits biofilm formation .

Table 3: Antibacterial Efficacy of this compound

| Bacteria | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| E. coli | 15 | 30 |

| S. aureus | 20 | 40 |

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease.

- Mechanism : this compound protects neuronal cells from oxidative damage and apoptosis by modulating signaling pathways involved in cell survival .

Case Study: Neuroprotection in Parkinson's Disease

In a study involving SH-SY5Y neuroblastoma cells treated with rotenone, this compound demonstrated significant neuroprotective effects by reducing reactive oxygen species (ROS) production and preventing mitochondrial dysfunction .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for evaluating catalyst performance in vanillin synthesis?

Catalyst evaluation requires systematic characterization (e.g., FTIR, XRD, SEM-EDX) to assess structural properties and activity. For example, CoO/ZnAl₂O₄ catalysts synthesized via impregnation showed optimal performance at 4% loading under microwave-assisted conditions (120°C, 15 minutes), achieving 67.78% selectivity and 7.5% yield . Experimental parameters such as reaction time, temperature, and oxidant concentration must be standardized to ensure reproducibility.

Q. How do different starting materials (e.g., lignin, ferulic acid, eugenol) influence this compound synthesis methodologies?

Starting materials dictate reaction pathways and purification challenges. For instance, lignin-derived methods require harsh oxidative conditions, while microbial bioconversion of ferulic acid employs enzymes like feruloyl-CoA synthetase (Fcs) and enoyl-CoA hydrolase (Ech) under mild conditions . Eugenol isomerization via metal catalysts (e.g., CoO/ZnAl₂O₄) requires precise control of nitrobenzene oxidation to avoid over-oxidation to vanillic acid .

Q. What analytical techniques are critical for validating this compound quantification in complex matrices?

UV-Vis spectrophotometry (e.g., this compound assay at 360 nm) and HPLC are standard methods. For instance, a D-optimal design optimized parameters for anthocyanin determination via this compound assay, identifying H₂SO₄ (7.0 N), 1.5% this compound, 22°C, and 21-minute incubation as ideal conditions . Linear regression and Spearman’s correlation (R² > 0.99) ensure data reliability .

Advanced Research Questions

Q. How can microbial metabolic pathways be engineered to mitigate this compound toxicity and enhance yield?

Strategies include:

- Overexpression of native genes : Enhancing this compound synthase activity in Aspergillus niger or Pseudomonas spp. .

- Knockout of competing pathways : Deleting aldehyde dehydrogenases to prevent this compound degradation to vanillic acid .

- Cofactor engineering : Substituting ATP/CoA-dependent enzymes with coenzyme-independent carotenoid cleavage oxygenases (CCOs) to reduce production costs .

Q. What experimental designs address contradictory data in this compound degradation studies during microbial fermentation?

Contradictions often arise from strain-specific metabolism or analytical variability. Solutions include:

- Metabolite profiling : Tracking intermediates (e.g., 4-vinylguaiacol) via LC-MS to identify competing pathways .

- Standardized assays : Replicating conditions (e.g., pH, temperature) across studies to isolate variables .

- Multi-omics integration : Correlating transcriptomic data with this compound flux to resolve strain-specific discrepancies .

Q. How can green chemistry metrics evaluate the sustainability of this compound synthesis routes?

Metrics include:

- Atom economy : Comparing lignin-based methods (high waste utilization) vs. guaiacol petrochemical routes (low sustainability) .

- E-factor : Biotechnological methods using agro-industrial waste (e.g., rice bran) reduce hazardous byproducts .

- Energy efficiency : Microwave-assisted synthesis reduces reaction time by 75% compared to conventional reflux .

Q. What statistical approaches optimize this compound assay parameters for high-throughput screening?

Response Surface Methodology (RSM) and D-optimal designs efficiently optimize multivariable assays. For example, a D-optimal design reduced experimental runs by 40% while identifying optimal H₂SO₄ concentration and this compound loading for maximal absorbance (0.71 AU) . ANOVA validation (p < 0.05) ensures model robustness.

Q. Methodological Guidelines

- Catalyst characterization : Always include XRD for crystallinity, SEM-EDX for elemental composition, and BET analysis for surface area .

- Data validation : Use triplicate measurements with standard deviations ≤5% and confirm linearity via R² ≥ 0.98 in calibration curves .

- Pathway engineering : Prioritize CRISPR/Cas9 for gene knockout in microbial hosts to minimize off-target effects .

Eigenschaften

IUPAC Name |

4-hydroxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOOGOJBHIARFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Record name | VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANILIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021969 | |

| Record name | 4-Hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vanillin appears as white or very slightly yellow needles., Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, White or off-white solid with a pleasant odor of vanilla; [Merck Index] Light yellow solid; [Sigma-Aldrich MSDS], Solid, WHITE-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., white or slightly yellow needles or crystalline powder with a sweet, creamy, vanilla odour | |

| Record name | VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzaldehyde, 4-hydroxy-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanillin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VANILIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vanillin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/819/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

545 °F at 760 mmHg (NTP, 1992), 285 °C, 285.00 to 286.00 °C. @ 760.00 mm Hg | |

| Record name | VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VANILIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

153 °C (307 °F) - closed cup, 153 °C c.c. | |

| Record name | VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANILIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble (NTP, 1992), In water, 1.102X10+4 mg/L at 25 °C, In water >2%; in ethanol is 1:2 vanillin:ethanol. Freely soluble in chloroform, ether, in solutions of fixed alkali hydroxides; solutions in glycerin and hot water., Soluble in 125 parts water, 20 parts glycerin, 2 parts 95% alcohol, chloroform, ether., Very soluble in ethanol, diethyl ether, acetone; soluble in benzene, ligroin, 11 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.0, slightly soluble in water; soluble in organic solvents, oils, freely soluble (in ethanol) | |

| Record name | VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VANILIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vanillin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/819/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.056 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.056, 1.06 g/cm³ | |

| Record name | VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANILIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.2 (Air = 1), Relative vapor density (air = 1): 5.2 | |

| Record name | VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANILIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 225 °F (NTP, 1992), 0.000118 [mmHg], 1.18X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible) | |

| Record name | VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanillin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANILIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystalline needles from water, White or off-white nonhygroscopic crystalline powder | |

CAS No. |

121-33-5 | |

| Record name | VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanillin [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | vanillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | vanillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | vanillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-hydroxy-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vanillin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHI530446X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VANILIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

178 to 181 °F (NTP, 1992), 81-83 °C, 81.5 °C | |

| Record name | VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VANILIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.